molecular formula C21H20BrNO4 B214439 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214439
M. Wt: 430.3 g/mol
InChI Key: PXYUSGVDHQUAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that is synthesized in the laboratory for scientific research purposes. This compound belongs to the class of indole derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its anticancer and anti-inflammatory effects by inhibiting the activity of various enzymes involved in these processes. The compound has also been shown to interfere with viral replication by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects:
1-Allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. The compound has also been shown to exhibit low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for further research studies. However, the compound is not readily available commercially, and its synthesis requires expertise in organic chemistry.

Future Directions

There are several future directions for the research on 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One of the potential applications of this compound is in the development of anticancer drugs. Further studies are needed to elucidate the mechanism of action of the compound and its potential use in combination therapy. The compound can also be further studied for its potential use as a fluorescent probe in biological imaging. Lastly, more efficient and scalable synthesis methods can be developed to make the compound more readily available for research studies.
Conclusion:
In conclusion, 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a promising compound for scientific research purposes. Its potential therapeutic applications, low toxicity towards normal cells, and fluorescent properties make it a promising candidate for further research studies. However, more studies are needed to fully understand the mechanism of action of the compound and its potential use in various applications.

Synthesis Methods

The synthesis of 1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,3-dihydro-2H-indol-2-one with allyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.

Scientific Research Applications

1-Allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties in various in vitro and in vivo studies. The compound has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

Product Name

1-allyl-5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H20BrNO4

Molecular Weight

430.3 g/mol

IUPAC Name

5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H20BrNO4/c1-3-11-23-18-10-7-15(22)12-17(18)21(26,20(23)25)13-19(24)14-5-8-16(9-6-14)27-4-2/h3,5-10,12,26H,1,4,11,13H2,2H3

InChI Key

PXYUSGVDHQUAQM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Origin of Product

United States

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